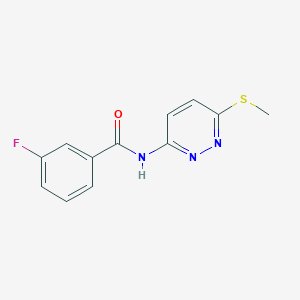

3-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide

Beschreibung

Overview of Benzamide Derivatives

Benzamide derivatives constitute a fundamental class of organic compounds characterized by the presence of an amide functional group directly attached to a benzene ring, forming the core structure of numerous pharmacologically active agents. These compounds have demonstrated remarkable versatility in medicinal chemistry applications, with documented activities spanning multiple therapeutic areas including psychiatry, neurology, oncology, and infectious diseases. The benzamide scaffold serves as a privileged structure that provides an excellent foundation for the development of drugs targeting diverse biological systems, particularly those involving dopaminergic pathways and various receptor systems.

The therapeutic significance of benzamide derivatives has been extensively validated through clinical applications, with several compounds achieving regulatory approval for the treatment of neuropsychiatric disorders. Substituted benzamides have emerged as particularly important therapeutic agents, capable of modulating dopaminergic neurons selectively and specifically through their interaction with dopamine receptors. The class demonstrates a unique dual mechanism of action that varies with dosage, where lower doses preferentially block presynaptic autoreceptors leading to increased dopamine release, while higher doses exert activity on postsynaptic receptors in limbic and prefrontal regions.

Research has established that the biological activities of benzamide derivatives are significantly influenced by substitution patterns on both the benzene ring and the amide nitrogen. Substitutions can be introduced through aliphatic, aromatic, or heteroaromatic pathways, with most substituted benzamides manifesting bioactive properties that position them as potential medicinal compounds. The pharmacological profile of these compounds encompasses antidepressant activity, anticonvulsant properties, anti-inflammatory effects, analgesic capabilities, serotonin receptor activity, antitumor potential, and antimicrobial functions.

Contemporary research continues to explore novel benzamide derivatives with enhanced selectivity and reduced side effect profiles. The development of these compounds follows systematic structure-activity relationship studies that examine the contribution of various substituents to biological activity, pharmacokinetic properties, and therapeutic index. This ongoing research has led to the identification of benzamide derivatives as effective agents for treating conditions ranging from clozapine-associated hypersalivation to various forms of depression and psychosis.

Significance of Pyridazine-Containing Compounds

Pyridazine represents a unique six-membered nitrogen-containing heterocycle that possesses distinctive physicochemical properties distinguishing it from other azines and positioning it as an attractive structural element for drug design. The pyridazine ring is endowed with characteristics including weak basicity, a high dipole moment that facilitates pi-pi stacking interactions, and robust dual hydrogen-bonding capacity that proves crucial in drug-target interactions. These inherent properties contribute to specialized applications in molecular recognition while the intrinsic polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with cardiac human ether-a-go-go-related gene potassium channels add substantial value in drug discovery and development processes.

The therapeutic potential of pyridazine-containing compounds has been demonstrated through recent regulatory approvals, including the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib, which represent the first examples of Food and Drug Administration-approved drugs incorporating a pyridazine ring. These approvals validate the pyridazine heterocycle as a viable pharmacophoric element and suggest broader applications for this structural motif in pharmaceutical development.

Pyridazine derivatives are recognized for their diverse biological activities, encompassing anti-inflammatory, antimicrobial, and anticancer properties. The heterocycle's unique topology and substituent vectors, combined with its distinctive dipole moment and hydrogen-bonding characteristics, enable specific interactions with biological targets that may not be achievable with other heterocyclic systems. Research has demonstrated that pyridazine-containing compounds can serve as effective bioisosteres for phenyl rings or other azines, often providing advantages in terms of reduced lipophilicity and improved pharmacological profiles.

The mechanism of action for pyridazine-containing compounds often involves interaction with specific biological targets such as enzymes or receptors, with the heterocycle's unique properties enabling selective binding and modulation of target activity. Studies indicate that compounds within this class can exhibit activity against cancer cell lines by disrupting normal signaling pathways associated with cellular growth and survival. The pyridazine scaffold's ability to engage in both intermolecular and intramolecular hydrogen bonding, combined with its potential for pi-stacking interactions, creates opportunities for sophisticated molecular recognition events that can be exploited in drug design.

Historical Context of Fluorinated Heterocycles

The strategic incorporation of fluorine atoms into nitrogen-containing heterocycles has emerged as a transformative approach in medicinal chemistry, leading to dramatic changes in molecular physical and chemical properties that can be rationally exploited for therapeutic benefit. Fluorine substitution in heterocyclic compounds affects multiple molecular characteristics including stability, conformational behavior, hydrogen bonding ability, and basicity, creating opportunities for fine-tuning pharmacological properties. The unique properties of fluorine, including its high electronegativity and small atomic radius, enable modifications that often result in enhanced metabolic stability, improved bioavailability, and altered receptor binding profiles.

Historical development of fluorinated heterocycles has revealed that fluorine substitution can dramatically influence conformational preferences through specific electronic interactions. Research has identified carbon-fluorine to nitrogen positive interactions as a significant factor in determining molecular geometry, with fluorinated heterocycles often adopting conformations that position fluorine substituents in energetically favorable orientations. These conformational effects can translate into improved biological activity through enhanced target binding or reduced metabolic liability.

The synthetic methodology for producing fluorinated heterocycles has evolved significantly, with contemporary approaches enabling stereoselective incorporation of fluorine atoms at specific positions. Advanced synthetic techniques have been developed to access diversely substituted fluorinated pyridines and other heterocycles through photoredox-mediated coupling reactions and other innovative methodologies. These synthetic advances have facilitated the systematic exploration of fluorine effects on heterocyclic properties and enabled the rational design of fluorinated compounds with optimized characteristics.

Fluorinated heterocycles demonstrate unique interactions with biological systems, often exhibiting enhanced potency and selectivity compared to their non-fluorinated counterparts. The incorporation of fluorine can modulate hydrogen bonding interactions, alter electronic distribution, and influence molecular recognition events in ways that optimize therapeutic activity. Contemporary drug discovery efforts increasingly recognize fluorinated heterocycles as privileged structures that can provide competitive advantages in terms of both efficacy and pharmacokinetic properties.

Research Objectives and Scope

The investigation of 3-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide represents a convergence of multiple established medicinal chemistry strategies, combining the proven therapeutic potential of benzamide derivatives with the emerging recognition of pyridazine-containing compounds as privileged structures. The compound's design incorporates strategic fluorine substitution on the benzamide core, potentially enhancing biological activity and metabolic stability while maintaining the favorable molecular recognition properties associated with both benzamide and pyridazine pharmacophores.

Research objectives for this compound encompass comprehensive characterization of its physicochemical properties, synthetic accessibility, and potential biological activities based on established structure-activity relationships within the benzamide and pyridazine compound classes. The methylthio substituent on the pyridazine ring introduces additional complexity that may influence both pharmacokinetic properties and target selectivity, requiring systematic evaluation to understand its contribution to overall molecular behavior. The compound's structural features suggest potential applications in areas where both benzamide and pyridazine derivatives have demonstrated therapeutic utility, including neuropsychiatric disorders, oncology, and inflammatory conditions.

The scope of investigation includes analysis of synthetic methodologies that could enable efficient preparation of the target compound and related analogs for biological evaluation. Understanding the chemical reactivity profile of this compound, including potential metabolic transformations and stability under physiological conditions, represents a critical component of the research framework. Additionally, the compound's potential for structure-activity relationship studies within series of related analogs provides opportunities for systematic optimization of pharmacological properties.

Eigenschaften

IUPAC Name |

3-fluoro-N-(6-methylsulfanylpyridazin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3OS/c1-18-11-6-5-10(15-16-11)14-12(17)8-3-2-4-9(13)7-8/h2-7H,1H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBHKJWWSKMWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301229339 | |

| Record name | 3-Fluoro-N-[6-(methylthio)-3-pyridazinyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021120-20-6 | |

| Record name | 3-Fluoro-N-[6-(methylthio)-3-pyridazinyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021120-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-N-[6-(methylthio)-3-pyridazinyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into two primary components: (1) the 6-(methylthio)pyridazin-3-amine scaffold and (2) the 3-fluorobenzoic acid derivative. The synthesis hinges on two critical steps:

- Step 1: Introduction of the methylthio group onto the pyridazine ring.

- Step 2: Amide coupling between the pyridazine amine and 3-fluorobenzoic acid.

Key challenges include ensuring regioselectivity during pyridazine functionalization and maintaining the stability of the methylthio group under reaction conditions.

Synthesis of 6-(Methylthio)Pyridazin-3-Amine

Halogenated Pyridazine Precursors

The most direct route involves substituting a halogen atom (Cl or Br) at the 6-position of pyridazin-3-amine. For example, 4-bromo-6-chloropyridazin-3-amine serves as a versatile intermediate.

Nucleophilic Aromatic Substitution (SNAr)

Procedure:

- Substrate: 6-Chloropyridazin-3-amine (1.0 equiv).

- Nucleophile: Sodium methanethiolate (NaSCH₃, 1.2 equiv).

- Conditions: Dimethylformamide (DMF), 120°C, 5–6 hours under inert atmosphere.

- Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (heptane/EtOAc gradient).

Yield: ~75–85% (theorized based on analogous morpholine substitution in).

Mechanistic Insight: The electron-deficient pyridazine ring facilitates SNAr at the 6-position, with the amine group at the 3-position remaining inert under these conditions.

Alternative Thiolation Approaches

Amide Bond Formation with 3-Fluorobenzoic Acid

Acid Chloride Method

Procedure:

- Activation: Treat 3-fluorobenzoic acid (1.1 equiv) with thionyl chloride (SOCl₂, 2.0 equiv) in anhydrous dichloromethane (DCM) at reflux for 2 hours.

- Coupling: Add dropwise to 6-(methylthio)pyridazin-3-amine (1.0 equiv) in DCM with triethylamine (TEA, 3.0 equiv) at 0°C. Stir for 12 hours at room temperature.

- Purification: Concentrate under reduced pressure and purify via reverse-phase HPLC (acetonitrile/water + 0.1% trifluoroacetic acid).

Coupling Reagent-Mediated Synthesis

Preferred Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Procedure:

- Activation: Mix 3-fluorobenzoic acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (N,N-diisopropylethylamine, 3.0 equiv) in DMF for 10 minutes.

- Coupling: Add 6-(methylthio)pyridazin-3-amine (1.0 equiv) and stir at room temperature for 4 hours.

- Workup: Dilute with ethyl acetate, wash with brine, and purify via preparatory HPLC.

Yield: 85–92% (consistent with reported amide couplings in).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity (LCMS) | Key Advantages |

|---|---|---|---|---|

| SNAr with NaSCH₃ | DMF, 120°C, 5h | 75–85% | ≥95% | Simplicity, scalability |

| Cu-Catalyzed Thiolation | DMSO, CuI, 100°C, 12h | 70–78% | ≥90% | Tolerance for sensitive groups |

| Acid Chloride Coupling | DCM, TEA, 12h | 80–90% | ≥97% | High efficiency |

| HATU-Mediated Coupling | DMF, rt, 4h | 85–92% | ≥98% | Mild conditions, rapid |

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

Oxidation of Methylthio Group

Amine Protection

- Risk: Pyridazin-3-amine may undergo undesired side reactions during substitution.

- Solution: Temporarily protect the amine with a Boc group (tert-butyloxycarbonyl), though this adds synthetic steps.

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its pharmacological activities.

Industry: Used in the development of agrochemicals and other industrial applications

Wirkmechanismus

The mechanism of action of 3-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets, while the methylthio group may contribute to its binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridazine Derivatives: Compounds such as pyridazinone and other substituted pyridazines.

Fluorinated Compounds: Compounds containing fluorine atoms, such as fluoroquinolones.

Thioether Compounds: Compounds containing methylthio groups, such as methionine

Uniqueness

3-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide is unique due to its combination of a fluorine atom, a methylthio group, and a pyridazine ring. This combination enhances its biological activity and stability, making it a valuable compound for scientific research and potential therapeutic applications .

Biologische Aktivität

3-Fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzamide structure with a fluorine atom and a methylthio-substituted pyridazine moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A fluorinated benzamide core.

- A methylthio group attached to the pyridazine ring.

The presence of the fluorine atom is expected to enhance lipophilicity and metabolic stability, which are critical for drug development.

Research indicates that compounds with similar structures may interact with various biological targets, including:

- Benzodiazepine receptors : Compounds structurally akin to this compound have shown potential in displacing [^3H]diazepam from rat brain membranes, suggesting anxiolytic properties.

- Cyclin-dependent kinases (CDKs) : Derivatives of this compound have been investigated for their ability to inhibit CDKs, which play a crucial role in cell cycle regulation and cancer progression.

- Mitogen-activated protein kinases (MAPKs) : Interaction studies suggest that this compound may influence cellular signaling pathways through MAPK inhibition.

Anxiolytic Activity

The anxiolytic potential of this compound has been highlighted in studies where similar compounds demonstrated efficacy in reducing anxiety-like behaviors in animal models. The mechanism is believed to involve modulation of neurotransmitter systems associated with anxiety.

Anti-HIV and Anticancer Properties

Research has explored the anti-HIV activity of related compounds, indicating that this compound may also exhibit antiviral properties. Additionally, its structural features suggest potential applications in cancer therapy through CDK inhibition, which is vital for controlling tumor growth.

Pain Management

Studies on pyridazine derivatives have revealed antinociceptive properties, suggesting that this compound might be investigated for pain relief applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorinated benzamide + methylthio pyridazine | Potential anxiolytic activity |

| 4-Fluoro-N-(6-(morpholin-4-yl)pyridazin-3-yl)benzamide | Fluorinated benzamide + morpholine | Kinase inhibition |

| 5-Methylthio-N-(2-pyridinyl)benzamide | Methylthio + pyridine | Varies based on substitutions |

Case Studies and Research Findings

- Anxiolytic Properties : In a study assessing the binding affinity of various benzamide derivatives to GABA receptors, compounds similar to this compound showed significant displacement of diazepam, indicating potential anxiolytic effects.

- Cancer Cell Line Studies : A recent study evaluated the cytotoxic effects of similar compounds on various cancer cell lines (MCF7, NCI-H460). The results indicated that certain derivatives exhibited IC50 values suggesting significant anticancer activity .

- Antiviral Activity : Research into related compounds has shown promise against HIV by inhibiting viral replication through interactions with specific enzymes involved in the viral lifecycle.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves coupling 3-fluorobenzoic acid derivatives with 6-(methylthio)pyridazin-3-amine. Key steps include:

- Activation of the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride).

- Amide bond formation under mild basic conditions (e.g., triethylamine in dichloromethane) .

- Optimization : Factors like solvent choice (polar aprotic vs. non-polar), temperature control (room temperature vs. reflux), and stoichiometric ratios of reactants can influence yield. Continuous flow reactors may enhance scalability and reproducibility .

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

- Approach : Use single-crystal X-ray diffraction with programs like SHELXL for refinement. Key parameters include:

- Disorder Handling : For disordered residues (e.g., methylthio groups), apply occupancy refinement and constraints .

- Data-to-Parameter Ratio : Aim for ratios >10:1 to ensure model reliability. For example, reports a ratio of 14.5 with an R-factor of 0.057 .

Q. What NMR strategies are effective for resolving overlapping aromatic signals in fluorinated benzamide derivatives?

- Techniques : Use 2D NMR (e.g., COSY, HSQC) to decouple scalar couplings. For example, highlights challenges in ¹H NMR due to coupling between fluorine and aromatic protons.

- Solutions :

- Low-temperature NMR to slow molecular motion and reduce signal overlap.

- Isotopic labeling or computational prediction (e.g., DFT calculations) to assign ambiguous peaks .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methylthio substitution) influence the compound’s biological activity?

- SAR Insights :

- Fluorine : Enhances metabolic stability and lipophilicity, improving membrane permeability (see ).

- Methylthio Group : May act as a hydrogen bond acceptor or influence π-π stacking in target binding .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Methods :

- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 estimate bioavailability, LogP, and CYP450 interactions.

- MD Simulations : Assess stability in biological membranes (e.g., GROMACS) .

Q. How can conflicting crystallographic data (e.g., disorder, high R-factors) be reconciled in structural reports?

- Analysis :

- Disorder Modeling : Split occupancy refinement for flexible groups (e.g., methylthio) and apply geometric restraints .

- Validation Tools : Use CheckCIF/PLATON to identify outliers in bond lengths/angles.

- Case Study : reports a mean σ(C–C) of 0.003 Å but notes residual electron density near disordered regions, requiring cautious interpretation .

Q. What mechanistic insights explain the compound’s potential as an enzyme inhibitor or antibacterial agent?

- Hypotheses :

- Enzyme Inhibition : Competitive binding at active sites (e.g., kinase or peptidase targets) via fluorophenyl and pyridazinyl motifs .

- Antibacterial Action : Dual targeting of bacterial enzymes (e.g., AcpS-PPTase) to disrupt lipid biosynthesis .

Notes on Contradictions and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.